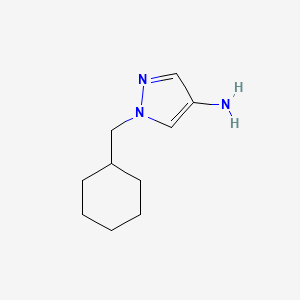

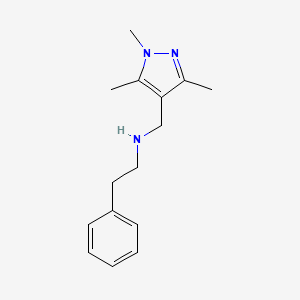

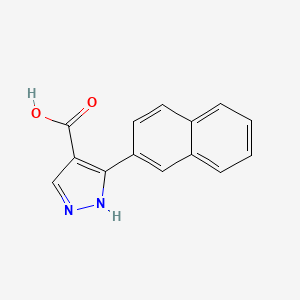

1-Butyl-1H-pyrazol-4-amine

Descripción general

Descripción

“1-Butyl-1H-pyrazol-4-amine” is a chemical compound with the CAS number 97421-13-1 . It is also known as "1-tert-butyl-1H-pyrazol-4-amine" .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, has been a topic of interest in recent research . For instance, a one-pot protocol for the synthesis of 5-alkyl/hetaryl-4-amino-3-(polyfluoroalkyl)pyrazoles has been suggested . This method is based on using readily available lithium 3-polyfluoroalkyl-1,3-diketonates and sodium nitrite as starting materials and hydrazine hydrate for cyclization into 4-nitroso-3-(polyfluoroalkyl)pyrazoles, followed by reduction of the latter into target products .

Molecular Structure Analysis

The molecular structure of “this compound” has been established by X-ray analysis . The InChI code for this compound is 1S/C7H13N3/c1-7(2,3)10-5-6(8)4-9-10/h4-5H,8H2,1-3H3 .

Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 139.2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Aplicaciones Científicas De Investigación

Synthesis Methodologies

1-Butyl-1H-pyrazol-4-amine and its derivatives are frequently used in various synthesis methodologies. For example, Diana Becerra and colleagues (2021) demonstrated an efficient one-pot two-step synthesis methodology for producing pyrazole derivatives, which could be extended to compounds like this compound (Becerra, Rojas, & Castillo, 2021).

Chemical Properties and Analysis

The chemical properties and analysis of pyrazole derivatives, including this compound, have been a subject of research. Ö. Tamer et al. (2016) synthesized a pyrazole derivative and characterized its structure and spectral properties, demonstrating its stability and potential for intramolecular charge transfer (Tamer et al., 2016).

Applications in Polymerization

Pyrazole derivatives are also used in polymerization processes. Anelisa Matiwane and colleagues (2020) researched the use of pyrazolylethyl-amine)zinc(II) carboxylate complexes, similar in structure to this compound, for the copolymerization of CO2 and cyclohexene oxide (Matiwane, Obuah, & Darkwa, 2020).

Green Chemistry Applications

In the context of green chemistry, pyrazole derivatives including this compound are being explored. For instance, a 2020 study described a green approach to protecting secondary amine in pyrazole nucleus, showcasing the relevance of these compounds in sustainable synthetic chemistry (Unknown Author, 2020).

Catalytic Applications

The role of pyrazole derivatives in catalysis is another area of interest. C. Obuah et al. (2014) examined solvent and co-catalyst dependent pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) catalyzed oligomerization and polymerization of ethylene, highlighting the utility of these compounds in catalytic processes (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Safety and Hazards

Safety information for “1-Butyl-1H-pyrazol-4-amine” suggests that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The synthesis and applications of pyrazole derivatives, including “1-Butyl-1H-pyrazol-4-amine”, continue to be an active area of research . Future directions may include the development of more efficient synthetic methods, exploration of new biological activities, and the design of novel pyrazole derivatives for various applications .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, which include 1-Butyl-1H-pyrazol-4-amine, are known to have a broad spectrum of biological activities . .

Mode of Action

As a pyrazole derivative, it is likely to interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The exact nature of these interactions and the resulting changes in cellular processes remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific chemical structure and the nature of their targets

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad biological activities of pyrazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .

Propiedades

IUPAC Name |

1-butylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFLCXHPOQVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085182.png)

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)